MFCD02959164
Description
Based on analogous compounds in the evidence (e.g., boronic acids, brominated aromatics, and pyridine derivatives), MFCD02959164 is inferred to be an organoboron or halogenated aromatic compound with applications in pharmaceuticals or organic synthesis. Such compounds are typically used as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) or as bioactive molecules . Key properties of similar compounds, such as solubility, log P values, and synthetic accessibility, will guide this comparison.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)19-22-18-10-3-2-9-17(18)20(23-19)21-13-16-8-5-11-24-16/h2-12H,13H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANPYKXPMNOHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02959164 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it often includes the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions, such as temperature and pressure.
Catalysis: A catalyst is added to facilitate the reaction, which may involve heating or cooling.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification methods to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD02959164 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert it into other compounds with different properties.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
MFCD02959164 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of MFCD02959164 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD02959164 (inferred properties) with three structurally or functionally related compounds from the evidence:
Table 1: Physicochemical Properties
Key Findings :
Structural Similarities :
- This compound and (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 ) share a boronic acid functional group and halogen substitutions, critical for Suzuki coupling reactivity. In contrast, 2-(4-nitrophenyl)benzimidazole and (5-methoxypyridin-2-yl)methanamine lack boron but exhibit aromatic nitrogen motifs, influencing their electronic properties.
Solubility and Bioavailability :
- Boronic acids like this compound and its analog show moderate solubility (~0.24 mg/mL) due to polar B-OH groups, whereas benzimidazole derivatives have higher solubility (0.687 mg/mL) from nitro and amine groups. Pyridine-based compounds are highly water-soluble, enhancing their bioavailability.
Synthetic Methods :
- This compound analogs are synthesized via palladium-catalyzed cross-coupling (e.g., using Pd(dppf)Cl₂ and K₃PO₄ in THF/H₂O at 75°C for 1.3 hours ). Benzimidazoles require A-FGO-catalyzed cyclization in THF , while pyridine derivatives use HATU-mediated amide coupling .
Biological Activity: Boronic acids exhibit BBB permeability (critical for CNS drug candidates) but may lack CYP inhibition . Pyridine derivatives are non-BBB permeable but have low toxicity alerts (PAINS = 0) .
Functional and Industrial Relevance
- Pharmaceutical Applications : Boronic acids are pivotal in proteasome inhibitors (e.g., bortezomib), while benzimidazoles are used in antiparasitic drugs . Pyridine derivatives serve as building blocks for kinase inhibitors .
- Industrial Synthesis : Boronic acids require stringent anhydrous conditions, whereas benzimidazoles benefit from reusable catalysts (e.g., A-FGO, 98% yield ). Pyridine derivatives achieve higher yields (69%) via HATU coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
